

An In-depth Technical Guide to NCGC00238624 and its Impact on Cellular Metabolism

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Compound of Interest		
Compound Name:	NCGC00238624	
Cat. No.:	B15612720	Get Quote

Introduction

NCGC00238624 is a small molecule that has been identified as a modulator of cellular metabolism. This technical guide provides a comprehensive overview of the current understanding of **NCGC00238624**, including its mechanism of action, its effects on key metabolic pathways, and detailed protocols for studying its activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cellular metabolism.

Chemical and Physical Properties of NCGC00238624

A clear understanding of the physicochemical properties of **NCGC00238624** is fundamental for its application in biological systems.



Property	Value	Reference
Molecular Formula	C18H15N3O4	[1]
Molecular Weight	337.33 g/mol	[1]
IUPAC Name	4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridine	[1]
InChI	InChI=1S/C18H15N3O4/c1- 22-14-8-6-12(7-9-14)17-20- 18(21-25-17)13-2-4-15(5-3- 13)19-16(23)10-11-24-15/h2- 9H,10-11H2,1H3,(H,19,23)	[1]
SMILES	COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O) CO	[1]
PubChem CID	53388365	[1]

2. Mechanism of Action

NCGC00238624 has been shown to be a potent and selective inhibitor of the enzyme Lactate Dehydrogenase A (LDHA). LDHA plays a critical role in anaerobic glycolysis by converting pyruvate to lactate. By inhibiting LDHA, **NCGC00238624** effectively blocks this conversion, leading to a buildup of pyruvate and a reduction in lactate production. This shift in metabolism has significant implications for cancer cells, which often rely on aerobic glycolysis (the Warburg effect) for their proliferation and survival.

3. Impact on Cellular Metabolism

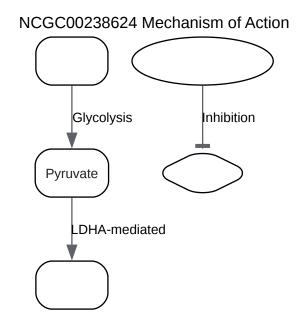
The inhibition of LDHA by **NCGC00238624** triggers a cascade of metabolic changes within the cell.

 Glycolysis: The blockade of pyruvate to lactate conversion leads to an accumulation of glycolytic intermediates upstream of LDHA. This can result in a feedback inhibition of glycolysis at earlier steps.



- Oxidative Phosphorylation: With the glycolytic pathway inhibited, cells may be forced to rely more on oxidative phosphorylation for their energy needs. This involves the shuttling of pyruvate into the mitochondria to fuel the tricarboxylic acid (TCA) cycle.
- Redox Homeostasis: The conversion of pyruvate to lactate is coupled with the regeneration
 of NAD+ from NADH. Inhibition of LDHA can disrupt the cellular NAD+/NADH ratio,
 impacting other redox-sensitive pathways.
- 4. Signaling Pathways and Experimental Workflows

To visualize the mechanism and experimental approaches, the following diagrams are provided.



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Caption: NCGC00238624 inhibits the conversion of pyruvate to lactate by targeting LDHA.



Cell Culture Cancer Cells Treat with NCGC00238624 Metabolic Assays Lactate Assay Glucose Uptake Oxygen Consumption Rate (OCR) Data Analysis

Experimental Workflow for Assessing NCGC00238624 Activity

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Caption: Workflow for evaluating the metabolic effects of NCGC00238624 on cancer cells.

Assess Metabolic Shift

5. Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

5.1. LDHA Enzyme Inhibition Assay

- Objective: To quantify the inhibitory activity of NCGC00238624 on purified LDHA enzyme.
- Materials:
 - Recombinant human LDHA protein
 - Pyruvate



- NADH
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- NCGC00238624
- 96-well microplate
- Microplate reader
- Procedure:
 - Prepare a serial dilution of NCGC00238624 in the assay buffer.
 - In a 96-well plate, add LDHA enzyme to each well.
 - Add the diluted NCGC00238624 or vehicle control to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
 - Initiate the reaction by adding a substrate mix of pyruvate and NADH.
 - Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
 - Calculate the rate of reaction and determine the IC50 value of NCGC00238624.
- 5.2. Cellular Lactate Production Assay
- Objective: To measure the effect of NCGC00238624 on lactate production in cultured cells.
- Materials:
 - Cancer cell line of interest (e.g., HeLa, A549)
 - Cell culture medium
 - NCGC00238624
 - Lactate assay kit (commercially available)



- 96-well cell culture plates
- Microplate reader
- Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of NCGC00238624 or vehicle control for a desired time period (e.g., 24 hours).
 - Collect the cell culture medium from each well.
 - Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's instructions.
 - Normalize the lactate concentration to the cell number or total protein content.

6. Quantitative Data Summary

The following table summarizes key quantitative data regarding the activity of NCGC00238624.

Parameter	Cell Line	Value	Reference
LDHA IC50	Purified Enzyme	9.8 nM	[2]
Cellular Lactate Production IC50	HCT116	50 nM	[2]
Cell Proliferation GI50	HCT116	1.2 μΜ	[2]

7. Conclusion

NCGC00238624 is a valuable research tool for investigating the role of LDHA and glycolysis in cellular metabolism. Its potent and selective inhibition of LDHA provides a means to probe the metabolic vulnerabilities of cancer cells and explore novel therapeutic strategies. The experimental protocols and data presented in this guide offer a solid foundation for further research into the biological effects and potential applications of **NCGC00238624**.



References

[1] PubChem Identifier: **NCGC00238624**, National Center for Biotechnology Information. [2] A Small Molecule Inhibitor of Lactate Dehydrogenase A (LDHA). Probe Reports from the NIH Molecular Libraries Program.

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